(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Overview
Description
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. These compounds have significant potential in drug discovery and various scientific research fields due to their structural complexity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, it may interact with enzymes, receptors, or other proteins, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another member of the azabicyclo[3.2.1]octane family with similar structural features.
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This makes it distinct from other azabicyclo[3.2.1]octane derivatives and contributes to its unique biological and chemical properties.
Properties
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHKHRQZNLOFL-HNJRQZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882182-42-5 | |
Record name | 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, hydrochloride (1:1), (1R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882182-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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